2-(2-Chloro-6-fluorophenyl)morpholine

Description

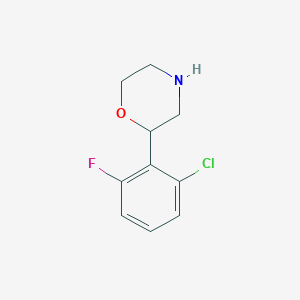

2-(2-Chloro-6-fluorophenyl)morpholine (CAS: 1017480-74-8) is a morpholine derivative with the molecular formula C₁₀H₁₁ClFNO and a molecular weight of 215.65 g/mol . Its structure features a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to a 2-chloro-6-fluorophenyl group. The compound is supplied as an oil at room temperature, with commercial availability in various purity grades (99% to 99.999%) for research and industrial applications . Key identifiers include PubChem CID 24271522 and SMILES string C1COC(CN1)C2=C(C=CC=C2Cl)F . Safety data for this compound remains unavailable, necessitating caution in handling .

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c11-7-2-1-3-8(12)10(7)9-6-13-4-5-14-9/h1-3,9,13H,4-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZOQKDCEHOOFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-fluorophenyl)morpholine typically involves the reaction of 2-chloro-6-fluoroaniline with morpholine. A common method includes:

Nucleophilic Substitution Reaction: The reaction of 2-chloro-6-fluoroaniline with morpholine in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of 2-(2-Chloro-6-fluorophenyl)morpholine may involve similar synthetic routes but optimized for large-scale production. This includes:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalytic Methods: Employing catalysts to improve yield and reduce reaction times.

Types of Reactions:

Substitution Reactions: The compound can undergo further substitution reactions, particularly at the morpholine ring or the aromatic ring.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for further substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products:

Substitution Products: Depending on the substituents introduced, various derivatives of 2-(2-Chloro-6-fluorophenyl)morpholine can be synthesized.

Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.

Reduction Products: Reduction typically yields simpler amine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(2-Chloro-6-fluorophenyl)morpholine is primarily studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity: Research indicates that compounds similar to 2-(2-Chloro-6-fluorophenyl)morpholine exhibit anticancer properties. A study demonstrated that morpholine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties: The compound has shown promise in antimicrobial assays. For instance, derivatives containing morpholine rings have been reported to possess significant antibacterial activity against various strains of bacteria.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, making it valuable in synthetic chemistry.

- Synthesis of Novel Compounds: Researchers have utilized 2-(2-Chloro-6-fluorophenyl)morpholine as a building block for synthesizing new derivatives with enhanced biological activities. For example, modifications to the morpholine ring can yield compounds with improved pharmacological profiles.

Biological Studies

Studies have focused on the biological mechanisms of action of 2-(2-Chloro-6-fluorophenyl)morpholine.

- Mechanism of Action: The interaction of this compound with specific enzymes or receptors can modulate biological pathways, leading to therapeutic effects. It is hypothesized that the chlorine and fluorine substituents enhance binding affinity to target proteins, thus influencing their activity.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits cancer cell proliferation | |

| Antimicrobial | Effective against various bacterial strains | |

| Enzyme Inhibition | Modulates enzyme activity through binding |

Table 2: Synthetic Applications

| Application | Description | Reference |

|---|---|---|

| Intermediate | Used in the synthesis of complex organic molecules | |

| Reaction Type | Nucleophilic substitutions and modifications |

Case Study 1: Anticancer Research

A study conducted on morpholine derivatives, including 2-(2-Chloro-6-fluorophenyl)morpholine, demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In a comparative analysis of various morpholine derivatives, 2-(2-Chloro-6-fluorophenyl)morpholine exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance antimicrobial efficacy, paving the way for new therapeutic agents.

Mechanism of Action

The mechanism by which 2-(2-Chloro-6-fluorophenyl)morpholine exerts its effects depends on its specific application:

Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Substituted Phenyl Groups

2-(2-Chloro-6-methoxyphenyl)morpholine

- Molecular Formula: C₁₁H₁₄ClNO₂ (vs. C₁₀H₁₁ClFNO for the target compound).

- Key Difference : Methoxy (-OCH₃) substituent replaces fluorine at the 6-position of the phenyl ring.

- Physical Properties : Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]⁺: 148.1 Ų) suggest differences in ion mobility compared to the fluorinated analog .

4-(2-Chloroethyl)morpholine (CAS: 3647-69-6)

- Structure : A chloroethyl (-CH₂CH₂Cl) group replaces the aromatic phenyl ring.

- Molecular Formula: C₆H₁₂ClNO.

Piperazine and Piperidine Analogs

2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol

- Molecular Formula : C₁₄H₂₀ClFN₂O.

- Key Features: Incorporates a piperazine ring and ethanol side chain, increasing molecular weight (286.78 g/mol) and polarity.

- Applications: Noted in pharmacological contexts, though specific data is lacking .

COX-2 Inhibitor Analogs (Non-Morpholine)

N-(2-Chloro-6-fluorophenyl)-4-methyl-2-(1H-tetrazol-5-ylmethyl)-benzenamine (Compound 18)

Fluorinated Phenyl Derivatives Without Morpholine

2-(2-Chloro-6-fluorophenyl)-2-fluoroethanol

- Molecular Formula : C₈H₇ClF₂O.

- Key Differences: Ethanol side chain instead of morpholine, with additional fluorine substitution.

- Reactivity : The -OH group introduces hydrogen bonding, contrasting with the morpholine’s tertiary amine .

N-[(2-Chloro-6-fluorophenyl)methyl]-2-methylaniline

Comparative Data Table

Key Findings and Implications

Structural Effects on Properties: Fluorine vs. methoxy substituents influence electronic effects and steric bulk, impacting reactivity and CCS values . Morpholine’s tertiary amine enhances basicity and hydrogen bonding compared to aniline or ethanol derivatives .

Pharmacological Potential: Compounds like 18 (tetrazole-based) demonstrate higher tPSA and solubility, making them more viable for drug development than the target compound .

Research Gaps: Limited data on the target compound’s safety, synthesis, and biological activity contrasts with well-studied analogs like COX-2 inhibitors .

Biological Activity

2-(2-Chloro-6-fluorophenyl)morpholine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a morpholine ring substituted with a chlorofluorophenyl group, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that 2-(2-Chloro-6-fluorophenyl)morpholine exhibits various biological activities, including:

- Antimicrobial Activity : It has shown potential as an antibacterial agent against various strains.

- Inhibition of Kinases : Notably, it acts as an inhibitor for ACK1 (activated Cdc42-associated kinase 1), which is implicated in cancer progression.

The biological activity of 2-(2-Chloro-6-fluorophenyl)morpholine can be attributed to its ability to interact with specific molecular targets:

- ACK1 Inhibition : Studies have demonstrated that the presence of the 2-chloro-6-fluorophenyl moiety significantly enhances the compound's inhibitory activity against ACK1, with IC50 values indicating effective inhibition at low concentrations (e.g., 48 nM) .

Table 1: ACK1 Inhibition Potency

| Compound | IC50 (nM) |

|---|---|

| 2-(2-Chloro-6-fluorophenyl)morpholine | 48 |

| Other Analogues | Varies |

Case Studies

- Inhibition Studies : A study focused on the synthesis and evaluation of ACK1 inhibitors found that compounds containing the 2-chloro-6-fluorophenyl group exhibited significantly improved inhibitory effects compared to analogues lacking this substitution .

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of related compounds. The results indicated that derivatives with similar structural features displayed notable antibacterial activity against Staphylococcus aureus, suggesting that fluorination may enhance bioactivity .

Structure-Activity Relationship (SAR)

The structure-activity relationship for 2-(2-Chloro-6-fluorophenyl)morpholine highlights the importance of both the morpholine ring and the chlorofluorophenyl group in determining biological potency:

- Fluorine Substitution : The introduction of fluorine atoms generally increases lipophilicity, enhancing cellular uptake and biological availability .

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased potency |

| Alteration of Morpholine Substituents | Variable effects depending on hydrophilicity |

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 2-(2-Chloro-6-fluorophenyl)morpholine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the morpholine ring, chloro, and fluoro substituents. Integration ratios help verify substitution patterns on the aromatic ring.

- X-ray Crystallography : For unambiguous structural determination, employ programs like SHELXL for refinement . This is critical for resolving stereochemical ambiguities in the morpholine ring.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns from chlorine/fluorine atoms.

- FTIR Spectroscopy : Identify functional groups (e.g., C-F stretch at ~1100–1000 cm) and morpholine ring vibrations.

Q. What safety protocols are essential when handling halogenated morpholine derivatives in synthetic workflows?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Chloro/fluoro-substituted compounds may penetrate latex .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Waste Management : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of 2-(2-Chloro-6-fluorophenyl)morpholine's electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model electron distribution and frontier molecular orbitals. Basis sets like 6-311++G(d,p) enhance accuracy for halogens .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate interactions in polar aprotic solvents commonly used in synthesis.

- Validation : Compare computed vibrational spectra (IR) and NMR chemical shifts with experimental data to refine computational parameters .

Q. How can researchers resolve contradictions between experimental and computational data in structural analysis?

- Methodological Answer :

- Case Study : If experimental NMR shows unexpected splitting (e.g., due to dynamic effects), perform variable-temperature NMR or DFT-based molecular dynamics to model conformational flexibility.

- Error Analysis : Cross-check crystallographic data (e.g., bond lengths/angles from SHELX-refined structures) with DFT-optimized geometries .

- Functional Group Interactions : Investigate halogen bonding (Cl/F···π) using QTAIM (Quantum Theory of Atoms in Molecules) to explain discrepancies in intermolecular distances .

Q. What strategies optimize the synthesis of 2-(2-Chloro-6-fluorophenyl)morpholine to minimize byproducts?

- Methodological Answer :

- Stepwise Synthesis :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-Chloro-6-fluorobenzene + morpholine precursor | Form core structure via Buchwald-Hartwig coupling |

| 2 | Pd(OAc), Xantphos, CsCO in toluene | Catalyze C-N coupling at 110°C for 12h |

| 3 | Purification via column chromatography (SiO, hexane/EtOAc) | Remove unreacted halide and Pd residues |

- Byproduct Mitigation : Monitor reaction progress with TLC and adjust stoichiometry to suppress dimerization. Use scavengers like Smopex® for Pd removal .

Q. How does the morpholine ring's stereochemistry influence the compound's biological activity?

- Methodological Answer :

- Conformational Analysis : Use X-ray crystallography to determine chair vs. boat conformations of the morpholine ring. Chair conformers often enhance metabolic stability .

- Structure-Activity Relationship (SAR) : Compare enantiomers (e.g., (R)- vs. (S)-morpholine) in receptor-binding assays. For example, fluorination at C2 may alter lipophilicity and target affinity .

Q. What advanced techniques characterize halogen-specific reactivity in derivatives of 2-(2-Chloro-6-fluorophenyl)morpholine?

- Methodological Answer :

- Electrophilic Substitution : Use F NMR to track fluorine's electronic effects during functionalization (e.g., nitration, sulfonation).

- Radical Reactivity : Employ EPR spectroscopy to study chlorine-centered radicals in photochemical reactions.

- Byproduct Identification : LC-MS/MS with collision-induced dissociation (CID) identifies halogenated intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.